molecular formula C8H5Cl2NO B8281252 2,3-Dichloro-5-methylfuro[3,2-b]pyridine

2,3-Dichloro-5-methylfuro[3,2-b]pyridine

Cat. No. B8281252
M. Wt: 202.03 g/mol
InChI Key: LIKHJWQWGFIWEV-UHFFFAOYSA-N
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Patent
US05472964

Procedure details

To a solution of 2-trimethylsilyl-5-methylfurano[3,2-b]pyridine (1.05 g, 5.15 mmol) in CH2Cl2 (16 mL) at 0° C. was added trichloroisocyanuric acid (1.2 g, 5.15 mmol). The mixture was stirred at 0° C. for 30 rain and then at r.t. for 20 hr. A solution of 30% EtOAc in hexane was added. The resulting mixture was filtered through a short bed of silica gel and eluted with more 30% EtOAc in hexane. Evaporation of the filtrate gave 1.0 g (96%) of the title compound.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[C:3]1[O:11][C:10]2[C:5](=[N:6][C:7]([CH3:12])=[CH:8][CH:9]=2)C=1.[Cl:15]N1C(=O)N(Cl)C(=O)N(Cl)C1=O.CCOC(C)=O.[CH2:33]([Cl:35])Cl>CCCCCC>[Cl:15][C:3]1[O:11][C:10]2[C:5](=[N:6][C:7]([CH3:12])=[CH:8][CH:9]=2)[C:33]=1[Cl:35]

Inputs

Step One
Name
Quantity
1.05 g
Type
reactant
Smiles
C[Si](C1=CC2=NC(=CC=C2O1)C)(C)C
Name
Quantity
1.2 g
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O
Name
Quantity
16 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 rain
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered through a short bed of silica gel
WASH
Type
WASH
Details
eluted with more 30% EtOAc in hexane
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=C(C2=NC(=CC=C2O1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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